Product packaging for Kalopanax saponin C(Cat. No.:CAS No. 121449-76-1)

Kalopanax saponin C

Cat. No.: B219162
CAS No.: 121449-76-1
M. Wt: 1383.5 g/mol
InChI Key: SDOYPCMINZZTMA-UHFFFAOYSA-N
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Description

Overview of Triterpenoid (B12794562) Saponins (B1172615) from Kalopanax Species for Research

The genus Kalopanax is a rich source of triterpenoid saponins, with approximately 15 distinct saponins identified, primarily derived from hederagenin (B1673034) aglycones. oup.com These saponins are structurally diverse natural compounds composed of a non-sugar part (aglycone), which is a triterpene like hederagenin or oleanolic acid, and one or more sugar moieties. oup.comoup.com They are classified as either monodesmosidic (with a single sugar chain) or bisdesmosidic (with two sugar chains) attached to the aglycone. oup.com

Phytochemical investigations of the leaves, bark, and roots of K. septemlobus have led to the isolation of numerous oleanane-type saponins. oup.comoup.com These include not only Kalopanax saponin (B1150181) C but also a series of related compounds designated as Kalopanax saponins A, B, D, E, F, G, H, I, J, and K, among others. oup.comoup.com The structural variation among these saponins typically involves differences in the number, type, and linkage of the sugar residues attached to the hederagenin or oleanolic acid core. oup.comresearchgate.net This chemical diversity makes the Kalopanax genus a significant subject of phytochemical research, aiming to isolate and characterize new compounds and understand their biosynthetic pathways. oup.comoup.com

Table 1: Selected Triterpenoid Saponins from Kalopanax Species This interactive table provides a summary of various saponins isolated from the Kalopanax genus, detailing their aglycone core and classification. Click on column headers to sort.

Saponin NameAglyconeClassificationSource(s)
Kalopanax saponin A HederageninMonodesmosidic oup.comresearchgate.net
Kalopanax saponin B HederageninBisdesmosidic oup.comnih.gov
Kalopanax saponin C HederageninBisdesmosidic oup.comsigmaaldrich.com
Kalopanax saponin I HederageninMonodesmosidic researchgate.net
Sapindoside C HederageninMonodesmosidic researchgate.net
Delta-hederin HederageninMonodesmosidic researchgate.net
Chikusetsusaponin IV Oleanolic acidNot specified glycoscience.ru

Contextual Significance of Kalopanax Saponins in Phytochemistry and Pharmacology

The study of Kalopanax saponins holds considerable significance in both phytochemistry and pharmacology.

In Phytochemistry: From a phytochemical perspective, the array of saponins in Kalopanax species serves as a valuable case study in natural product diversity. oup.comoup.com The biosynthesis of these complex molecules begins with the mevalonate (B85504) pathway and involves a series of enzymatic steps, including the cyclization of 2,3-oxidosqualene (B107256) and subsequent oxidation and glycosylation, to create the final saponin structures. oup.comoup.com The specific pattern of saponins can act as a chemotaxonomic marker, helping to classify and differentiate plant species. The isolation and structural elucidation of dozens of triterpenoids and their saponin derivatives from K. septemlobus, including many novel structures, highlight the plant's chemical complexity and potential for discovering new natural compounds. x-mol.netnih.gov

In Pharmacology: In the realm of pharmacology, extracts from Kalopanax species and the isolated saponins have been the focus of extensive research for their potential biological activities. x-mol.netacademicjournals.orgresearchgate.net Laboratory studies have investigated a wide range of effects, including anti-inflammatory, anti-tumor, antioxidant, and anti-diabetic properties. x-mol.netnih.gov For instance, research has shown that certain Kalopanax saponins can inhibit the transcriptional activity of NF-κB, a key regulator of inflammation, and decrease the expression of inflammatory genes like COX-2 and iNOS in cell models. nih.govthieme-connect.com Other studies have explored the cytotoxic effects of these saponins on various tumor cell lines, suggesting that the sugar moieties attached to the hederagenin core are crucial for this activity. researchgate.netthieme-connect.com Kalopanaxsaponin A, for example, has demonstrated significant anti-tumor potential in both in vitro and in vivo models. thieme-connect.com

Table 2: Investigated Pharmacological Activities of Selected Kalopanax Saponins This interactive table summarizes key research findings on the biological effects of different Kalopanax saponins. Click on column headers to sort.

Saponin/CompoundInvestigated ActivityResearch ModelKey FindingSource(s)
Kalopanax saponin A Anti-tumorColon 26 & 3LL Lewis lung carcinoma (in vivo)Increased life span of mice bearing tumors. thieme-connect.com
Kalopanax saponin A Anti-diabeticStreptozotocin-induced diabetic ratsExhibited potent anti-diabetic activity. glycoscience.ru
Kalopanax saponin B Anti-inflammatoryNot specifiedHas a role as an anti-inflammatory agent. nih.gov
Various Saponins Anti-inflammatoryHepG2 cellsInhibited TNFα-induced NF-κB transcriptional activity. nih.govthieme-connect.com
Hederagenin Glycosides CytotoxicityTumor cell linesDisaccharide, trisaccharide, and tetrasaccharide glycosides showed significant cytotoxicity, while hederagenin and its monosaccharide did not. researchgate.netthieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O2 B219162 Kalopanax saponin C CAS No. 121449-76-1

Properties

CAS No.

121449-76-1

Molecular Formula

C13H12N2O2

Molecular Weight

1383.5 g/mol

IUPAC Name

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C65H106O31/c1-25-36(70)41(75)45(79)54(87-25)93-50-31(21-67)90-53(48(82)44(50)78)86-23-32-40(74)43(77)47(81)56(91-32)96-59(84)65-17-15-60(3,4)19-28(65)27-9-10-34-61(5)13-12-35(62(6,24-68)33(61)11-14-64(34,8)63(27,7)16-18-65)92-58-52(38(72)29(69)22-85-58)95-57-49(83)51(37(71)26(2)88-57)94-55-46(80)42(76)39(73)30(20-66)89-55/h9,25-26,28-58,66-83H,10-24H2,1-8H3

InChI Key

SDOYPCMINZZTMA-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O

Synonyms

3-O-(alpha-rhamnopyranosyl-(1-2)-alpha-arabinopyranosyl)hedragenin-28-(alpha-rhamnopyranosyl-(1-2)-beta-glucopyranosyl-(1-6)-beta-glucopyranosyl)ester
kalopanax saponin C

Origin of Product

United States

Isolation and Structural Elucidation of Kalopanax Saponin C

Extraction Methodologies from Kalopanax septemlobus Plant Sources

The extraction of saponins (B1172615) from Kalopanax septemlobus typically utilizes plant material from its roots and stem bark. Common extraction solvents include alcohols such as ethanol (B145695) and methanol (B129727), often employed through refluxing methods. For instance, an 80% methanol extraction has been used to obtain the crude extract from dried and powdered stem barks researchgate.net. Following the initial extraction, the crude material is often subjected to partitioning processes using various solvents like dichloromethane (B109758) (CH₂Cl₂), n-butanol (BuOH), and water to separate different classes of compounds researchgate.net. Studies focusing on optimizing the extraction of total saponin (B1150181) constituents from the stem bark have reported yields of approximately 1.32% using macroporous adsorption resin, which was found to be more efficient than using n-butyl alcohol (1.05% yield) caymanchem.com.

Chromatographic Separation Techniques for Kalopanax Saponin C Enrichment

After initial extraction and partitioning, chromatographic techniques are essential for the purification and enrichment of specific saponins like this compound. Common methods employed include:

Silica Gel Column Chromatography: This technique is frequently used, often with gradient elution systems involving mixtures of solvents such as dichloromethane and methanol (e.g., CH₂Cl₂-MeOH in ratios like 50:1, 20:1, 10:1, 5:1, and 0:1) to separate different fractions researchgate.net.

Macroporous Adsorption Resin Chromatography: This method has proven effective for the isolation and purification of saponin constituents, offering good yields and efficiency caymanchem.com.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (LC-MS), is a crucial tool for both the analytical separation and quantitative analysis of saponins, including this compound jst.go.jpresearchgate.netthieme-connect.com. It allows for the resolution of complex mixtures and the confirmation of compound purity.

Thin Layer Chromatography (TLC): TLC is often utilized for monitoring the progress of column chromatography and assessing the purity of isolated fractions caymanchem.com.

Spectroscopic Characterization and Definitive Structural Determination of this compound

The definitive structural elucidation of this compound relies on a battery of spectroscopic methods, which provide detailed information about its molecular architecture. These techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H NMR and ¹³C NMR) and two-dimensional NMR (e.g., HMBC, HSQC, COSY) experiments are indispensable for determining the connectivity of atoms, the presence of functional groups, and the stereochemistry of the molecule researchgate.netechemi.comparchem.comnih.govsci-hub.se.

Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and tandem mass spectrometry (MS/MS) are used to determine the molecular weight, molecular formula, and fragmentation patterns, which aid in identifying the aglycone and sugar moieties echemi.comparchem.comnih.govmdpi.com.

Based on these spectroscopic analyses, this compound has been characterized as a triterpenoid (B12794562) saponin. Its structure comprises a hederagenin (B1673034) aglycone linked to a complex oligosaccharide chain. The detailed structure is described as:

Aglycone: Hederagenin jst.go.jpresearchgate.netechemi.comnih.gov

Oligosaccharide Chain:

At the C-3 position of the hederagenin: A trisaccharide moiety consisting of α-rhamnopyranosyl-(1→2)-[β-glucopyranosyl-(1→3)]-α-arabinopyranose jst.go.jpresearchgate.netnih.gov.

At the C-28 position: An ester linkage with a tetrasaccharide chain composed of α-rhamnopyranosyl-(1→4)-β-glucopyranosyl-(1→6)-β-glucopyranose jst.go.jpresearchgate.netnih.gov.

The molecular formula for this compound is C₆₅H₁₀₆O₃₁, with a molecular weight of approximately 1383.5 g/mol echemi.comnih.gov. It was initially identified as one of several new triterpenoid saponins isolated from the roots of Kalopanax septemlobus jst.go.jpresearchgate.netnih.gov.

Compound Table

The following table lists key saponins that have been isolated from Kalopanax septemlobus or related species, including this compound.

Saponin NameAglycone TypePrimary Plant PartNotes
This compoundHederageninRootsIdentified as a new triterpenoid saponin.
Kalopanax saponin AHederageninRoots, Leaves, BarkKnown saponin.
Kalopanax saponin BHederageninRoots, Leaves, BarkKnown saponin.
Kalopanax saponin DHederageninRootsIdentified as a new triterpenoid saponin.
Kalopanax saponin EOleanolic acidRootsIdentified as a new triterpenoid saponin.
Kalopanax saponin FOleanolic acidRootsIdentified as a new triterpenoid saponin.
Kalopanax saponin GHederageninBarkIdentified as a new triterpenoid saponin.
Kalopanax saponin HHederageninRoots, BarkIdentified as a new triterpenoid saponin.
Kalopanax saponin IHederageninLeaves, BarkKnown saponin.
Kalopanax saponin JHederageninLeavesIdentified as a new triterpenoid saponin.
Kalopanax saponin KHederageninLeavesIdentified as a new triterpenoid saponin.
Chikusetsusaponin IVHederageninRootsKnown saponin.
Septemoside AHederageninBarkNew triterpene hexaglycoside.

Structural Features of this compound

FeatureDescription
Molecular Formula C₆₅H₁₀₆O₃₁
Molecular Weight ~1383.5 g/mol
Aglycone Hederagenin
Sugar Moiety (C-3) 3-O-[α-rhamnopyranosyl-(1→2)-[β-glucopyranosyl-(1→3)]-α-arabinopyranosyl]
Sugar Moiety (C-28) 28-O-[α-rhamnopyranosyl-(1→4)-β-glucopyranosyl-(1→6)-β-glucopyranosyl] ester
Primary Source Roots of Kalopanax septemlobus
Key Spectroscopic Data ¹H NMR, ¹³C NMR, HMBC, HSQC, ESI-MS, HRESIMS

All Compound Names Mentioned

this compound

Kalopanax saponin A

Kalopanax saponin B

Kalopanax saponin D

Kalopanax saponin E

Kalopanax saponin F

Kalopanax saponin G

Kalopanax saponin H

Kalopanax saponin I

Kalopanax saponin J

Kalopanax saponin K

Chikusetsusaponin IV

Hederagenin

Oleanolic acid

Syringin

Liriodendrin

Coniferin

Septemoside A

Sapindoside C

Septemloside III

Kizuta saponin K₁₁

Kizutasaponin K₁₂

Clematis prosapogenin (B1211922) Cp7a

(-)-secoisolariciresinol

Simulanol

(-)-7R,8S-dehydrodiconiferyl alcohol

Biosynthesis and Metabolic Pathways of Kalopanax Saponins

General Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis Pathways

Triterpenoid saponin biosynthesis originates from the isoprenoid pathway, a fundamental metabolic process in plants responsible for generating a vast array of natural products.

The synthesis of triterpenoid saponins (B1172615) commences with the production of isoprenoid units, specifically isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). These precursors are primarily derived from the cytosolic mevalonate (B85504) (MVA) pathway, which starts with acetyl-CoA oup.combiorxiv.orgmdpi.comfrontiersin.orgslideshare.netslideshare.netresearchgate.netresearchgate.netetals.org. Acetyl-CoA molecules are converted through a series of enzymatic reactions, including those catalyzed by acetyl-CoA C-acetyltransferase, 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), to produce mevalonate. Subsequent phosphorylation and decarboxylation steps yield IPP and DMAPP, which are the building blocks for larger isoprenoid structures slideshare.netresearchgate.netetals.org. These C5 units are then condensed to form farnesyl pyrophosphate (FPP), a C15 precursor, which is further converted into squalene (B77637), a C30 precursor oup.commdpi.comfrontiersin.orgresearchgate.netetals.org.

Squalene is epoxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256), the direct substrate for the synthesis of triterpenoid skeletons oup.combiorxiv.orgfrontiersin.orguoa.grresearchgate.netetals.orgnih.govresearchgate.netfrontiersin.org. This crucial step is catalyzed by oxidosqualene cyclases (OSCs). OSCs are responsible for the cyclization of 2,3-oxidosqualene into a diverse array of triterpene skeletons, depending on the specific OSC enzyme and its catalytic conformation researchgate.netnih.govmdpi.comacs.org. In Kalopanax septemlobus, β-amyrin synthase (KsBAS) has been identified as a key OSC enzyme that catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin, a fundamental precursor for oleanane-type saponins oup.comnih.govoup.comnih.govoup.com.

Cytochrome P450 (CYP) Mediated Oxidation in Sapogenin Formation

Following the formation of the triterpenoid skeleton by OSCs, the molecule undergoes modifications, primarily oxidation, catalyzed by cytochrome P450 (CYP) monooxygenases. These enzymes introduce hydroxyl, ketone, aldehyde, and carboxyl groups to the triterpene backbone, transforming it into a sapogenin (aglycone) oup.combiorxiv.orgfrontiersin.orguoa.grresearchgate.netfrontiersin.orgoup.comresearchgate.net.

In K. septemlobus, specific CYP enzymes have been identified that play critical roles in the pathway to hederagenin (B1673034). CYP716A94 functions as a β-amyrin 28-oxidase, catalyzing the oxidation of β-amyrin to oleanolic acid oup.comnih.govoup.comoup.comnih.govmdpi.com. Subsequently, CYP72A397 acts as an oleanolic acid 23-hydroxylase, converting oleanolic acid into hederagenin oup.comnih.govoup.comoup.comresearchgate.netbiorxiv.org. The successful co-expression of KsBAS, CYP716A94, and CYP72A397 in engineered yeast systems has demonstrated their sequential roles in producing hederagenin from β-amyrin oup.comnih.govoup.comoup.com.

UDP-Glycosyltransferase Activity in Saponin Glycosylation

The final stage in saponin biosynthesis involves the attachment of sugar moieties to the sapogenin backbone. This process, known as glycosylation, is catalyzed by UDP-glycosyltransferases (UGTs) oup.combiorxiv.orgfrontiersin.orguoa.grresearchgate.netfrontiersin.orgoup.com. UGTs attach various sugar units (e.g., glucose, rhamnose, xylose) to specific hydroxyl groups on the sapogenin, resulting in the formation of diverse saponin structures. This glycosylation is essential for the final biological activity and physicochemical properties of the saponins.

Transcriptomic and Genetic Analysis of Saponin Biosynthesis Genes in Kalopanax septemlobus

Transcriptomic analysis has been instrumental in identifying genes involved in saponin biosynthesis in Kalopanax septemlobus oup.comnih.govoup.comoup.comtandfonline.com. De novo assembly of the K. septemlobus transcriptome has yielded a significant number of unique sequences, including those encoding enzymes crucial for saponin production oup.comnih.govoup.comoup.com. This approach has facilitated the discovery and characterization of key genes within the saponin metabolic pathway.

The transcriptomic studies have successfully identified and functionally characterized several key enzymes involved in the biosynthesis of hederagenin-based saponins in K. septemlobus oup.comnih.govoup.comoup.com. These include:

KsBAS (β-amyrin synthase) : Identified as an oxidosqualene cyclase (OSC), KsBAS catalyzes the conversion of 2,3-oxidosqualene to β-amyrin, a fundamental step in oleanane-type saponin biosynthesis oup.comnih.govoup.comnih.govoup.com.

CYP716A94 : This cytochrome P450 enzyme acts as a β-amyrin 28-oxidase, responsible for the oxidation of β-amyrin to oleanolic acid oup.comnih.govoup.comoup.comnih.govmdpi.com.

CYP72A397 : This CYP enzyme functions as an oleanolic acid 23-hydroxylase, catalyzing the conversion of oleanolic acid to hederagenin oup.comnih.govoup.comoup.comresearchgate.netbiorxiv.org.

The characterization of these genes through heterologous expression has confirmed their roles in the sequential steps leading to hederagenin, a major aglycone found in K. septemlobus saponins oup.comnih.govoup.comoup.com.

Elicitation Strategies for Enhanced Saponin Production in Cell Cultures

Plant cell and tissue cultures offer a promising alternative for the sustainable and controlled production of valuable secondary metabolites, including saponins, which possess diverse pharmacological applications nih.govd-nb.infocabidigitallibrary.org. Traditional field cultivation of medicinal plants often faces challenges such as low yields, seasonal variability, and ecological concerns. In vitro culture systems, such as cell suspension cultures, provide a more consistent and manageable environment for metabolite synthesis nih.govcabidigitallibrary.org. A key strategy employed to significantly boost the production of these secondary metabolites in plant cell cultures is elicitation nih.govd-nb.infoitb.ac.idnih.govfrontiersin.orgsemanticscholar.org.

Elicitors are substances that, when introduced in small concentrations to a living cell system, stimulate plant defense mechanisms, thereby promoting the biosynthesis of secondary metabolites nih.govd-nb.infosemanticscholar.org. These compounds can be classified as biotic (derived from living organisms) or abiotic (non-biological origin) nih.govd-nb.info. Widely recognized elicitors that have proven effective in enhancing saponin production include methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) itb.ac.idnih.govfrontiersin.orgacademicjournals.orgmdpi.com. Research has also focused on Kalopanax species, particularly Kalopanax septemlobus, for their saponin content and the potential to enhance production through cell culture techniques nih.govnih.govresearchgate.netfrontiersin.orgdbpia.co.kr.

Impact of Elicitors (e.g., Coronatine) on Saponin Accumulation

Among the various elicitors explored, coronatine (B1215496) (COR) has emerged as a particularly potent compound for inducing secondary metabolite production in plant cell cultures nih.govmdpi.comub.eduresearchgate.net. Coronatine is a phytotoxin produced by Pseudomonas syringae and functions as a molecular mimic of the plant hormone jasmonic acid isoleucine (JA-Ile), thereby hijacking the jasmonate signal transduction pathway nih.govmdpi.comub.eduresearchgate.net. This mechanism allows COR to effectively trigger plant defense responses and stimulate the biosynthesis of secondary metabolites.

Studies investigating the effect of coronatine on saponin production in Kalopanax septemlobus cell suspension cultures have demonstrated significant enhancements. Specifically, treatment with coronatine at a concentration of 1 μM resulted in a 160% increase in total saponin production compared to untreated control cultures nih.govnih.gov. Furthermore, coronatine elicitation strongly induced the expression of beta-amyrin (B1666858) synthase, a key enzyme in the biosynthesis pathway, leading to a notable accumulation of oleanolic acid. Oleanolic acid is a crucial precursor for the synthesis of oleanane-type triterpene saponins, suggesting that COR effectively directs metabolic flux towards saponin production nih.govnih.gov.

In comparative studies, coronatine has often shown greater efficacy than other common elicitors like methyl jasmonate (MeJA). For instance, in Taxus media cell cultures, coronatine was found to be a more powerful elicitor for taxane (B156437) biosynthesis than MeJA researchgate.netcapes.gov.br. This suggests that coronatine may activate distinct, though not fully characterized, regulatory mechanisms that are highly effective in promoting secondary metabolite accumulation in plant cell systems.

Table 1: Impact of Coronatine on Saponin Production in Kalopanax septemlobus Cell Suspension Cultures

Elicitor TypeConcentrationSaponin Production ChangeKey Observation
Coronatine (COR)1 μM+160%Induced beta-amyrin synthase expression, leading to oleanolic acid accumulation.
Methyl Jasmonate (MeJA)Not specified for direct comparison in K. septemlobus studyLess increase than COR

Data derived from Lee et al. (2018) nih.govnih.gov.

Mentioned Compounds:

Kalopanax saponin C

Saponins

Triterpenoid saponins

Oleanane-type triterpene saponins

Oleanolic acid

Jasmonic acid (JA)

Methyl jasmonate (MeJA)

Jasmonic acid isoleucine (JA-Ile)

Coronatine (COR)

Salicylic acid (SA)

Squalene

Analytical Research Methodologies for Kalopanax Saponin C Quantification

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

HPLC is the primary technique employed for the separation and quantification of Kalopanax saponin (B1150181) C from complex plant matrices. Its efficacy is significantly enhanced when coupled with advanced detectors capable of handling compounds with limited or no UV absorbance, such as many saponins (B1172615).

Evaporative Light Scattering Detection (ELSD) Integration

The integration of HPLC with Evaporative Light Scattering Detection (ELSD) is a widely adopted strategy for the quantification of Kalopanax saponin C. ELSD serves as a near-universal detector, making it particularly suitable for analyzing compounds that lack strong chromophores, a common characteristic of saponins. sci-hub.ru

Typical chromatographic conditions involve the use of a reversed-phase C18 column, with dimensions such as 4.6 × 250 mm and a particle size of 5 μm being frequently employed. nih.govresearchgate.net Alternatively, an Optimapak C18 column of similar specifications has also been utilized. thieme-connect.com The separation is commonly achieved using a gradient elution system, which typically employs a mobile phase composed of acetonitrile (B52724) and water, both acidified with 0.1% formic acid, to ensure optimal separation of saponins. nih.govresearchgate.net A specific gradient elution profile has been described, operating at a flow rate of 0.50 mL/min. thieme-connect.com For ELSD detection, parameters such as a drift tube temperature of 65°C and a gas pressure of 2.0 bar are standard. thieme-connect.com Studies utilizing this methodology have successfully quantified this compound, reporting content ranges between 0.99 and 26.83 mg/g in various Kalopanax samples. thieme-connect.com

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF MS) for Identification and Quantification

The coupling of HPLC with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF MS) provides a powerful platform for both the definitive identification and precise quantification of this compound. sci-hub.runih.govresearchgate.net This hyphenated technique leverages the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. The ESI source, typically operated in positive or negative ion mode, efficiently ionizes the saponins, allowing for subsequent analysis by the QTOF mass analyzer. researchgate.net The QTOF mass analyzer, with its high resolution and mass accuracy, is instrumental in confirming the molecular identity of this compound by providing accurate mass measurements and characteristic fragmentation patterns, thereby complementing the quantitative data. nih.gov This advanced detection system has been instrumental in identifying and quantifying a range of bioactive metabolites, including this compound, within complex plant extracts. nih.gov

Method Validation for this compound Analysis

To ensure the reliability and accuracy of analytical results for this compound, rigorous method validation is essential. This process encompasses evaluating parameters such as linearity, precision, accuracy, limits of detection and quantification, and stability.

Linearity and Calibration Range Determination

The linearity of the analytical method is established by generating calibration curves from standard solutions of this compound prepared at various concentrations. researchgate.netrsc.orgpsu.edu The relationship between the analyte concentration and the detector response is consistently found to be linear, with high correlation coefficients (r²) typically exceeding 0.9995 researchgate.net or 0.9999. oup.comresearchgate.netoup.com Reported calibration ranges for this compound or closely related compounds, such as Kalopanaxsaponin A (KPS-A), generally span from 0.50 ng mL⁻¹ to 500 ng mL⁻¹, researchgate.netrsc.orgpsu.edu indicating the method's suitability for quantifying this compound across a broad spectrum of concentrations.

Precision, Accuracy, Repeatability, and Stability Assessments

Precision and Accuracy: Method validation involves assessing the precision, typically expressed as relative standard deviation (RSD), and accuracy, determined through recovery studies. Precision values are consistently low, with RSDs generally reported to be less than 5% biocrick.com, and often below 2.20% researchgate.net or 3.6%. oup.comresearchgate.netoup.com Accuracy, evaluated by recovery rates, demonstrates the method's capability to accurately measure the analyte, with recovery percentages typically high, ranging from 90.1% to 104% rhhz.net or more specifically between 95.19% and 103.28%. biocrick.com

Repeatability: The repeatability of the method, which measures the consistency of results obtained from multiple analyses under identical conditions, has been evaluated and found to be satisfactory. nih.govresearchgate.netbiocrick.comscience.govscience.gov

Stability: Stability assessments confirm that this compound remains stable under various storage and handling conditions relevant to analytical procedures, with low RSD values reported for stability tests. researchgate.netrsc.orgpsu.eduresearchgate.netoup.combiocrick.comscience.govscience.gov

Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of the analytical method is quantified by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD values for this compound or similar compounds have been reported across a range, including 0.4 to 0.9 μg/mL researchgate.net, 0.0015 mg mL⁻¹ rhhz.net, 0.50 ng mL⁻¹ researchgate.netrsc.orgpsu.edu, and less than 20.32 ng. oup.comresearchgate.netoup.com LOQ values, representing the lowest concentration that can be reliably quantified, have been documented as 0.005 mg mL⁻¹ rhhz.net and less than 61.56 ng. oup.comresearchgate.netoup.com These low detection and quantification limits underscore the high sensitivity of the methods employed for analyzing this compound.

Compound List:

this compound

Structure Activity Relationship Sar Studies of Kalopanax Saponins

Role of Glycosylation Patterns and Specific Sugar Linkages on Activity

The glycosylation pattern—the number, type, and specific linkage of the sugar residues attached to the aglycone—plays a pivotal role in modulating the biological activity of saponins (B1172615) nih.govresearchgate.netfuture4200.com. Research on hederagenin (B1673034) glycosides from Kalopanax species has highlighted that variations in the oligosaccharide chains significantly influence their potency, particularly in terms of cytotoxicity and anti-inflammatory effects nih.govebi.ac.ukacs.orgresearchgate.net.

Studies comparing hederagenin with its glycosylated derivatives have shown that increased glycosylation can lead to enhanced biological activity. For instance, kalopanax saponin (B1150181) A, a disaccharide of hederagenin, demonstrated significant cytotoxicity against various cancer cell lines, whereas hederagenin itself exhibited only weak activity, and its monosaccharide derivative, delta-hederin, was non-cytotoxic nih.gov. This suggests that the presence of multiple sugar units, and critically, the specific position and type of sugar linkages, are crucial for potent activity nih.gov. The arabinosyl moiety at the C-3 position and the linkage of a second sugar are particularly noted as important factors for cytotoxicity nih.gov.

Furthermore, in the context of anti-inflammatory activity, compounds like kalopanax saponin B and other hederagenin glycosides isolated from Kalopanax pictus have demonstrated the ability to inhibit inflammatory pathways, such as TNFα-induced NF-κB transcriptional activity ebi.ac.ukebi.ac.ukresearchgate.net. The potency of these effects, often quantified by IC50 values, varies among different glycosylated compounds, underscoring the significant impact of glycosylation patterns on anti-inflammatory efficacy ebi.ac.ukacs.orgresearchgate.net.

Comparative Analysis of Biological Potency Among Hederagenin Glycosides

A comparative analysis of various hederagenin glycosides reveals a clear trend where structural modifications, particularly in glycosylation, lead to differential biological potencies. In terms of anti-tumor activity, kalopanax saponin A (a disaccharide) and kalopanax saponin I (a trisaccharide) were found to be significantly more cytotoxic to tumor cells than the aglycone hederagenin or its monosaccharide derivative, delta-hederin nih.gov. This indicates that the extent and arrangement of sugar chains are critical for enhancing cytotoxic effects.

Studies on anti-inflammatory actions also support this observation. For example, kalopanax saponin B, along with other hederagenin glycosides from Kalopanax pictus, exhibited inhibitory effects on inflammatory markers with reported IC50 values in the range of 0.6 to 16.4 μM ebi.ac.ukebi.ac.ukresearchgate.net. These findings highlight that specific glycosylation patterns are key to modulating the anti-inflammatory potency of these compounds ebi.ac.ukacs.orgresearchgate.net.

Further evidence comes from the study of Aq3639, a hederagenin glycoside isolated from Akebia quinata. This compound, comprising hederagenin linked to a disaccharide of L-rhamnose and L-arabinose, demonstrated potent inhibition of breast cancer cell proliferation (IC50 = 13.10 μmol/l), significantly outperforming hederagenin itself (IC50 = 93.05 μmol/l) nih.gov. This comparison strongly suggests that glycosylation is a key factor in amplifying the anti-cancer activity of hederagenin derivatives.

Preclinical Pharmacological Research of Kalopanax Saponins in Vitro and in Vivo Animal Models

Anti-inflammatory Mechanisms of Kalopanaxsaponin A and Related Saponins (B1172615)

Kalopanaxsaponin A has been identified as a potent anti-inflammatory agent in various preclinical models. nih.gov Its mechanisms are multifaceted, involving the suppression of key inflammatory molecules and the modulation of critical intracellular signaling pathways that govern the inflammatory response.

A primary mechanism of the anti-inflammatory action of Kalopanaxsaponin A is its ability to inhibit the production of crucial pro-inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, Kalopanaxsaponin A demonstrated a potent, concentration-dependent inhibition of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). nih.gov These mediators are central to the inflammatory process; NO and PGE2 contribute to vasodilation and pain, while TNF-α is a key cytokine that orchestrates the inflammatory cascade. academicjournals.org

Kalopanaxsaponin A was found to be the most potent inhibitor of NO production among several tested hederagenin (B1673034) monodesmosides. nih.gov It also significantly suppressed the release of PGE2 and TNF-α in macrophages. nih.govnih.gov Further studies in microglial cells and mouse models of colitis confirmed that Kalopanaxsaponin A effectively reduces the expression of pro-inflammatory cytokines, including TNF-α. nih.govbiomolther.orgnih.gov

Inhibitory Effects of Kalopanaxsaponin A on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
MediatorEffectCell ModelKey Findings
Nitric Oxide (NO)InhibitionRAW 264.7Identified as the most potent inhibitor among tested monodesmosides. nih.gov
Prostaglandin E2 (PGE2)InhibitionRAW 246.7Significantly decreased PGE2 release in a concentration-dependent manner. nih.gov
Tumor Necrosis Factor-alpha (TNF-α)InhibitionRAW 264.7Significantly decreased TNF-α release. nih.gov Effect also confirmed in BV2 microglial cells. biomolther.org

The inhibition of NO and PGE2 production by Kalopanaxsaponin A is directly linked to its ability to downregulate the expression of the enzymes responsible for their synthesis: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These enzymes are typically expressed at low levels in resting cells but are rapidly induced by inflammatory stimuli like LPS. nih.gov

In LPS-stimulated RAW 264.7 macrophages, treatment with Kalopanaxsaponin A resulted in a concentration-dependent inhibition of both iNOS and COX-2 protein expression. nih.gov This effect was also observed at the transcriptional level, where Kalopanaxsaponin A significantly inhibited the mRNA expression of iNOS and COX-2 in LPS-stimulated BV2 microglial cells. biomolther.orgbiomolther.org By suppressing the expression of these enzymes, Kalopanaxsaponin A effectively curtails the excessive production of NO and PGE2 that drives inflammatory pathologies. nih.govnih.gov Several studies have confirmed that various saponins and extracts from Kalopanax pictus inhibit iNOS and COX-2 expression, highlighting this as a key anti-inflammatory mechanism for this class of compounds. researchgate.netnih.gov

Effect of Kalopanaxsaponin A on iNOS and COX-2 Expression
EnzymeEffect on ExpressionLevel of RegulationCell Model
Inducible Nitric Oxide Synthase (iNOS)DownregulationProtein & mRNARAW 264.7, BV2 Microglia nih.govbiomolther.org
Cyclooxygenase-2 (COX-2)DownregulationProtein & mRNARAW 264.7, BV2 Microglia nih.govbiomolther.org

The ability of Kalopanax saponins to inhibit the expression of pro-inflammatory mediators, cytokines, and enzymes stems from their capacity to modulate upstream intracellular signaling pathways that are critical for initiating and sustaining the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of genes involved in immunity and inflammation. semanticscholar.org Kalopanaxsaponin A has been shown to be a potent inhibitor of NF-κB activation. nih.govnih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB-α. Upon stimulation with LPS, IκB-α is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes like iNOS, COX-2, and TNF-α. academicjournals.orgnih.gov

Kalopanaxsaponin A inhibits this process by blocking the degradation of IκB-α, thereby preventing NF-κB from entering the nucleus and binding to DNA. academicjournals.org This inhibitory effect on NF-κB activation has been demonstrated in multiple cell types, including peritoneal macrophages and HepG2 cells, and is considered a central mechanism for its anti-inflammatory properties. nih.govresearchgate.netsemanticscholar.org

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways—comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38—are also crucial in mediating inflammatory responses. nih.govmdpi.com Activation of these kinases leads to the activation of transcription factors that regulate the expression of inflammatory genes.

Further investigation into the upstream signaling events revealed that Kalopanaxsaponin A targets the IL-1 receptor-associated kinase (IRAK-1). nih.gov IRAK-1 is a critical signaling molecule that functions downstream of Toll-like receptors (TLRs), such as the LPS receptor TLR4. nih.govnih.gov Upon LPS stimulation, IRAK-1 is activated and subsequently initiates the downstream signaling cascades that lead to the activation of both NF-κB and MAPKs. nih.gov

Research has demonstrated that Kalopanaxsaponin A inhibits the activation of IRAK-1 in LPS-stimulated peritoneal macrophages and in mouse models of colitis. nih.govnih.gov By suppressing IRAK-1 activation, Kalopanaxsaponin A effectively blocks two major downstream pro-inflammatory pathways (NF-κB and MAPK) simultaneously, explaining its potent and broad anti-inflammatory effects. nih.gov

In vitro Studies in Murine Macrophage (RAW 264.7) and Microglial Cell Lines

Research into the anti-inflammatory properties of Kalopanax saponins has utilized murine macrophage (RAW 264.7) and microglial (BV-2) cell lines, which are critical models for studying inflammatory responses. While the prompt's focus is on Kalopanax saponin (B1150181) C, the available preclinical research has predominantly centered on the effects of Kalopanax saponin A.

In studies involving the RAW 264.7 macrophage cell line, various hederagenin monodesmosides isolated from the stem bark of Kalopanax pictus, including hederagenin, kalopanaxsaponin A, kalopanaxsaponin I, and sapindoside C, were evaluated for their effects on lipopolysaccharide (LPS)-induced inflammatory mediators. researchgate.net Among these, Kalopanax saponin A emerged as the most potent inhibitor of nitric oxide (NO) production. researchgate.net It also significantly curtailed the release of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). researchgate.net These inhibitory effects were consistent with the observed dose-dependent suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzyme expression. researchgate.net

In the context of neuroinflammation, Kalopanax saponin A has been investigated using the BV-2 microglial cell line. nih.gov Microglia are the primary immune cells of the central nervous system, and their overactivation contributes to neurodegenerative diseases. nih.gov In LPS-stimulated BV-2 cells, pretreatment with Kalopanax saponin A dose-dependently inhibited the production of key neurotoxic and proinflammatory molecules, including NO and TNF-α. semanticscholar.org Furthermore, it suppressed the expression of iNOS and COX-2. nih.gov Concurrently, Kalopanax saponin A enhanced the expression of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov Mechanistic studies suggest that these anti-inflammatory effects in microglia are mediated through the inhibition of the JNK signaling pathway and subsequent suppression of NF-κB and AP-1 DNA binding activities. nih.gov

Table 1: Effects of Kalopanax saponin A on Inflammatory Mediators in Murine Cell Lines

Cell Line Stimulant Mediator Inhibited Key Finding
RAW 264.7 Macrophages LPS NO, PGE2, TNF-α Kalopanax saponin A was the most potent inhibitor among several related saponins. researchgate.net

Anticancer and Cytotoxic Activity Research

In vitro Cytotoxicity Profiling on Various Tumor Cell Lines

The cytotoxic potential of saponins from Kalopanax pictus has been evaluated against a range of human cancer cell lines. Studies have confirmed that several hederagenin glycosides, including the disaccharide Kalopanax saponin A, the trisaccharide Kalopanax saponin I, and the tetrasaccharide sapindoside C, exhibit significant cytotoxicity against various tumor cells. ewha.ac.kr In contrast, the aglycone hederagenin itself shows only weak cytotoxicity, and its monosaccharide form is non-cytotoxic, indicating the crucial role of the sugar moieties in this activity. ewha.ac.kr

One comprehensive study isolated fourteen compounds from the stem bark of Kalopanax pictus and evaluated their cytotoxicity against three human carcinoma cell lines: promyelocytic leukemia (HL-60), colon cancer (HCT-116), and breast cancer (MCF-7). researchgate.net While this study provides a detailed cytotoxicity profile for numerous related compounds, it does not explicitly identify which of the tested compounds corresponds to Kalopanax saponin C (sapindoside C), thus precluding a definitive report of its specific IC₅₀ values. However, the study demonstrated that several oleanane-type saponins from the plant possess potent cytotoxic effects, with some compounds showing greater activity against HCT-116 cells than the chemotherapy drug mitoxantrone. researchgate.net

Table 2: Cytotoxicity of Selected Compounds from Kalopanax pictus Against Human Cancer Cell Lines (IC₅₀ in µM)

Compound HL-60 HCT-116 MCF-7
Compound 5 0.8 0.4 12.3
Compound 6 0.1 1.1 >50
Compound 7 0.2 1.7 >50
Mitoxantrone (Control) 0.01 3.7 0.04

(Data sourced from a study on compounds isolated from Kalopanax pictus. The specific identities of numbered compounds corresponding to known Kalopanax saponins were not fully clarified in the source.) researchgate.net

In vivo Antitumor Efficacy in Murine Models

Preclinical in vivo studies to determine the antitumor efficacy of Kalopanax saponins have primarily focused on Kalopanax saponin A. Specific in vivo research assessing the antitumor effects of this compound (sapindoside C) was not identified in the reviewed literature.

In murine models, Kalopanax saponin A has demonstrated potential as an anti-tumor agent. ewha.ac.kr In experiments with mice bearing Colon 26 adenocarcinoma and 3LL Lewis lung carcinoma, intraperitoneal administration of Kalopanax saponin A was found to significantly increase the life span of the animals, with an efficacy comparable to the conventional chemotherapy agent cisplatin. ewha.ac.kr

Antifungal Activity Investigations of Kalopanaxsaponin A

Inhibition of Candida Species Proliferation

Kalopanax saponin A has been identified as a natural triterpenoid (B12794562) saponin with the ability to inhibit the proliferation of various Candida species, which are significant fungal pathogens, particularly in immunocompromised individuals. Studies using broth microdilution methods have determined its minimum inhibitory concentration (MIC). Kalopanax saponin A exhibited a fungicidal effect against Candida albicans and demonstrated moderate antifungal activity against the five most common Candida species.

Table 3: Antifungal Activity of Kalopanax saponin A against Candida Species

Candida Species MIC₈₀ (µg/mL)
C. albicans 16
C. glabrata 16
C. parapsilosis 16
C. tropicalis 16
C. krusei 16

(MIC₈₀: Minimum inhibitory concentration required to inhibit the growth of 80% of organisms)

Mechanisms of Action Against Fungal Pathogens

The antifungal mechanism of Kalopanax saponin A against C. albicans involves a dual action on the fungal cells. Research using spectrofluorophotometry, fluorescence microscopy, and transmission electron microscopy has revealed that treatment with Kalopanax saponin A induces the accumulation of intracellular reactive oxygen species (ROS). This buildup of ROS leads to mitochondrial dysfunction within the fungal cells.

Simultaneously, Kalopanax saponin A disrupts the integrity of the fungal cell membrane. This membrane damage results in the leakage of intracellular components, such as trehalose, and allows the entry of substances that are normally impermeable. A decrease in the ergosterol (B1671047) content of the membrane was also noted. The combination of ROS-mediated mitochondrial damage and the direct destruction of the cell membrane contributes to the fungicidal effect of Kalopanax saponin A on C. albicans.

Induction of Reactive Oxygen Species (ROS) Accumulation

There is no specific information available in the search results detailing the induction of Reactive Oxygen Species (ROS) accumulation by this compound. Studies on other compounds from Kalopanax, such as Kalopanax saponin A, have investigated this mechanism extensively, but these findings cannot be attributed to this compound. researchgate.net

Mitochondrial Dysfunction and Cell Membrane Disruption

Specific data on how this compound may cause mitochondrial dysfunction or disrupt cell membranes in fungal pathogens is not available in the provided search results. This mechanism of action has been described for other saponins from the same plant but not for this compound. researchgate.net

Impact on Fungal Virulence Factors (Morphological Transition, Biofilm Formation)

The search results lack specific studies on the effect of this compound on fungal virulence factors like morphological transition (e.g., yeast-to-hyphal form) and biofilm formation. While the anti-biofilm properties of other related saponins have been explored, this information is not available for this compound. researchgate.net

In vivo Antifungal Studies in Caenorhabditis elegans Infection Models

There is no information available from the searches conducted regarding in vivo antifungal studies of this compound using Caenorhabditis elegans as an infection model. Therapeutic effects in this model have been documented for Kalopanax saponin A. researchgate.net

Antirheumatoidal and Antinociceptive Effects in Animal Models

While some sources mention this compound in the context of anti-inflammatory compounds isolated from other plants like Stauntonia chinensis researchgate.netresearchgate.net, specific preclinical data on its antirheumatoidal and antinociceptive effects in animal models is not available in the search results. Studies detailing these effects have focused on Kalopanax saponins A and I.

Chemical Synthesis and Derivatization of Kalopanax Saponin Analogs

Synthetic Approaches for Glycone Moieties of Kalopanax Saponins (B1172615)

The glycone portion of Kalopanax saponins typically consists of various monosaccharides, such as glucose, galactose, rhamnose, xylose, and arabinose, often linked in linear or branched oligosaccharide chains uobasrah.edu.iqglycoscience.ruoup.com. The synthesis of these glycone units requires careful planning of protecting group strategies and glycosidic bond formations to ensure the correct sequence and linkage of sugars.

Common strategies for synthesizing glycone moieties involve:

Building Block Approach: Synthesizing individual monosaccharide units with appropriate protecting groups, which are then coupled sequentially to form the desired oligosaccharide chain tandfonline.com. For example, L-arabinose, L-rhamnose, and D-xylose are common building blocks for Kalopanax saponin (B1150181) glycones tandfonline.com.

Protecting Group Chemistry: The selective protection and deprotection of hydroxyl groups on monosaccharides are crucial for controlling regioselectivity during chain elongation. Commonly used protecting groups include benzyl (B1604629) ethers, acetyl esters, and silyl (B83357) ethers, each offering different stability and removal conditions nih.govtandfonline.com.

Oligosaccharide Assembly: Methods for linking monosaccharide building blocks include glycosylation reactions, where a glycosyl donor is reacted with a glycosyl acceptor. The synthesis of complex oligosaccharides often involves iterative coupling steps, followed by global deprotection to yield the final glycone nih.govtandfonline.com.

Table 1: Representative Glycone Units and Synthetic Strategies

Monosaccharide ComponentCommon Linkage TypesTypical Protecting Groups UsedKey Synthetic Strategy Example
D-Glucoseβ-(1→4), β-(1→6)Benzyl, Acetyl, SilylChain elongation via glycosylation of protected glucose donors
L-Rhamnoseα-(1→2), α-(1→4)Benzyl, AcetylSynthesis of rhamnosyl donors for coupling
D-XyloseVariousBenzyl, AcetylBuilding block for oligosaccharide chains
L-Arabinoseα-(1→2), α-(1→3)Benzyl, AcetylComponent in branched oligosaccharide synthesis

Stereoselective Glycosylation Strategies in Saponin Synthesis

The formation of glycosidic linkages between the glycone and the aglycone, or between individual sugar units within the glycone, must be stereoselective to yield the correct anomeric configuration (α or β). Achieving high stereoselectivity is a significant challenge in saponin synthesis researchgate.netnih.govntu.edu.sg.

Key strategies for stereoselective glycosylation include:

Neighboring Group Participation (NGP): Traditionally, stereoselective glycosylation, particularly for β-glycosidic linkages, relied on the presence of a participating group (e.g., an ester or halide) at the C-2 position of the glycosyl donor. This group participates in the reaction, forming a cyclic intermediate that directs the incoming nucleophile to attack from the opposite face, favoring the trans-β configuration researchgate.netntu.edu.sg. However, NGP limits the types of protecting groups that can be used and can complicate the synthesis of certain glycan structures, such as those with (1→2)-linked disaccharides researchgate.net.

Non-Participating Glycosyl Donors: Modern strategies aim to achieve stereoselectivity without NGP. This often involves careful selection of glycosyl donors, promoters, and reaction conditions. For instance, glycosyl trichloroacetimidates or N-phenyl trifluoroacetimidates have been employed as donors, with promoters like Lewis acids (e.g., TMSOTf, FeCl₃) researchgate.netnih.govnih.gov. The stereochemical outcome can be influenced by solvent effects, the electronic properties of the donor, and the nature of the aglycone acceptor researchgate.netnih.govntu.edu.sg.

Minimally Protected Donors: Approaches using partially unprotected glycosyl donors, often in conjunction with specific promoters or reagents (e.g., dialkylboryl triflates), have been developed to streamline the synthesis and improve stereocontrol, reducing the need for extensive protection/deprotection steps ntu.edu.sg.

Catalyst and Solvent Optimization: The choice of catalyst and solvent plays a critical role in directing stereoselectivity. For example, using FeCl₃ with nitrile solvents in conjunction with N-phenyl trifluoroacetimidate donors has shown high yields and exclusive 1,2-trans selectivity in the synthesis of triterpene saponins researchgate.netnih.gov.

Table 2: Stereoselective Glycosylation Methods for Saponin Synthesis

Glycosylation Method/StrategyGlycosyl Donor TypePromoter/CatalystTypical Stereoselectivity AchievedKey Features/Considerations
Koenigs-Knorr (modified)Glycosyl HalidesSilver salts, Mercury saltsβ-selectivity (with NPG)Classic method, NPG often required for β
Schmidt GlycosylationGlycosyl TrichloroacetimidatesLewis Acids (e.g., TMSOTf, BF₃·OEt₂)α or β (depends on conditions)Versatile, sensitive to conditions
Thioglycoside ActivationThioglycosidesNIS/TfOH, NIS/H₂SO₄-silicaα or β (depends on conditions)Stable donors, various activation methods
N-Phenyl TrifluoroacetimidatesN-Phenyl TrifluoroacetimidatesFeCl₃, TfOH, TMSOTf1,2-trans-β (with FeCl₃/nitrile)High selectivity without NPG
Unprotected Donor ApproachPartially Protected/Unprotected SugarsBoron triflates, etc.Tunable (α/β)Streamlined synthesis, reduced steps

Research Challenges and Future Directions in Kalopanax Saponin C Research

Deeper Elucidation of Molecular Mechanisms of Action

A primary challenge in the study of Kalopanax saponin (B1150181) C is the comprehensive understanding of its molecular mechanisms. While it is known to be one of the active pharmacological components in Kalopanax pictus extracts, the precise molecular pathways it modulates are not fully understood. researchgate.net Initial research suggests that the biological activities of components from Kalopanax pictus may involve interactions with signaling pathways mediated by phosphorylation. researchgate.netacademicjournals.org For instance, related saponins (B1172615) like Kalopanaxsaponin A have been shown to inhibit the NF-κB signaling pathway by preventing the degradation of IκB-α, a key inhibitor of NF-κB. academicjournals.orgnih.gov The anti-inflammatory effects of other compounds from the plant are also linked to the suppression of NF-κB and MAPKs (mitogen-activated protein kinases) signaling pathways. nih.govdntb.gov.ua

Future research must pivot towards identifying the direct molecular targets of Kalopanax saponin C. Unraveling these targets is essential to explain its observed bioactivities. Advanced proteomic and genomic techniques could be employed to create a detailed map of the signaling cascades it affects. A deeper investigation into its influence on key inflammatory and cell signaling pathways, such as NF-κB, JNK, and AP-1, is crucial for a complete mechanistic picture. dntb.gov.ua

Comprehensive Structure-Activity Relationship Profiling of this compound and its Derivatives

The intricate chemical structure of this compound, a triterpenoid (B12794562) saponin, offers a rich scaffold for medicinal chemistry, yet it also poses significant challenges. cambridge.org A thorough examination of its structure-activity relationships (SAR) is critical to pinpoint the structural features responsible for its biological effects. The molecule consists of a hederagenin (B1673034) aglycone core with complex sugar chains attached, and both components are vital for its activity. nih.govnih.gov

Future SAR studies should focus on the systematic modification of both the hederagenin backbone and its sugar moieties. nih.govmdpi.com Research on other hederagenin glycosides has shown that both the type and linkage of sugars, as well as modifications to the aglycone, significantly impact cytotoxicity and other biological activities. nih.govthieme-connect.comnih.gov For example, studies on hederagenin derivatives have demonstrated that modifications at the C-28 carboxyl group can lead to compounds with enhanced potency. mdpi.comcofc.edu Similarly, the nature of the sugar chain at C-3 is crucial; some studies suggest that a disaccharide at this position, as seen in Kalopanaxsaponin A, is important for anti-tumor activity, whereas a monosaccharide may block it. thieme-connect.comnih.gov

Systematic derivatization and subsequent biological evaluation will be key to developing new analogues with improved therapeutic potential.

Table 1: Key Structural Components of this compound for SAR Studies

Structural Component Potential Modifications Desired Outcome
Hederagenin Core Modification of hydroxyl and carboxyl groups (e.g., at C-3, C-23, C-28). nih.govmdpi.com Enhanced potency, improved selectivity, reduced toxicity. mdpi.com
Sugar Moieties Altering the type, number, and linkage of sugar units. nih.govthieme-connect.com Improved bioavailability, modified biological activity.

| Glycosidic Linkages | Varying the attachment points of the sugar chains to the aglycone. | Understanding the role of specific linkages in target interaction. |

Optimization of Biosynthetic Pathways for Sustainable Production and Engineering

A major hurdle for the widespread use of this compound is its low and variable concentration in the source plant, Kalopanax septemlobus. ugent.be This makes reliance on extraction from wild or cultivated plants economically challenging and unsustainable. nih.gov A significant future research direction is therefore the optimization of its production through biosynthetic pathway engineering.

The biosynthesis of triterpenoid saponins like this compound begins with the cyclization of 2,3-oxidosqualene (B107256). researchgate.netoup.com The resulting triterpene skeleton is then modified by enzymes such as cytochrome P450s (CYPs) and UDP-glycosyltransferases (UGTs) to produce the final saponin structure. oup.comfrontiersin.org Research has identified several key genes in K. septemlobus involved in the synthesis of the hederagenin aglycone. oup.comoup.com

Future work should focus on:

Complete Pathway Elucidation: Identifying all the specific UGTs responsible for attaching the sugar chains to the hederagenin core to form this compound.

Metabolic Engineering: Enhancing the production of this compound in its native plant or in cell cultures by overexpressing key biosynthetic genes or by using elicitors to stimulate production. nih.gov

Heterologous Production: A highly promising but challenging approach involves reconstructing the entire biosynthetic pathway in a microbial host like Saccharomyces cerevisiae (yeast). ugent.beresearchgate.net This has been successfully demonstrated for producing the hederagenin aglycone and could be extended for the full saponin. oup.comoup.com Overcoming challenges in expressing complex plant enzymes and ensuring an adequate supply of precursor molecules will be critical for the success of these synthetic biology approaches. nih.gov

Development of Advanced Analytical and Separation Techniques

The accurate analysis and efficient purification of this compound from complex plant extracts are crucial for research and quality control. cambridge.org Saponins, in general, are challenging to analyze because they often lack strong chromophores for UV detection and exist as complex mixtures of similar structures. nih.gov

Current analytical methods heavily rely on High-Performance Liquid Chromatography (HPLC). nih.govmdpi.comeurofins.in To overcome detection issues, HPLC is often coupled with detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS). nih.govmdpi.com A method using HPLC-ELSD and ESI-quadrupole-TOF-MS has been successfully developed for the quantification and identification of triterpene saponins, including this compound, in Kalopanax cortex. nih.gov

Future advancements should focus on:

Enhanced Chromatographic Resolution: Utilizing ultra-high-performance liquid chromatography (UHPLC) for better separation of closely related saponins.

Advanced Mass Spectrometry: Employing high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) for more confident structural identification and characterization directly from extracts. creative-proteomics.com

Improved Purification Techniques: Developing and optimizing scalable purification methods beyond traditional column chromatography. Techniques like counter-current chromatography (CCC) and preparative HPLC are essential for obtaining the high-purity this compound needed for detailed biological studies. google.com

Table 2: Modern Analytical and Separation Techniques for this compound

Technique Application Advantage
UHPLC-HRMS Identification and quantification High resolution, sensitivity, and accurate mass for structural confirmation. nih.gov
HPLC-ELSD/CAD Quantification Universal detection for compounds lacking a UV chromophore. mdpi.com
Preparative HPLC Purification High-purity isolation of individual saponins for biological testing. google.com

| Counter-Current Chromatography (CCC) | Large-scale purification | Liquid-liquid partitioning avoids solid stationary phase, good for complex mixtures. |

Exploration of Novel Therapeutic Applications based on Preclinical Findings

Preclinical studies have revealed a range of pharmacological activities for extracts of Kalopanax pictus and its isolated saponins, including anti-inflammatory, anti-diabetic, and anti-cancer effects. researchgate.netacademicjournals.org this compound itself has been noted as a potential marker compound for evaluating the quality of Kalopanax cortex, indicating its significance. nih.gov These findings provide a strong basis for exploring new therapeutic uses for the purified compound.

Future research should systematically investigate novel applications for this compound, leveraging the insights from its known biological activities.

Neurodegenerative Diseases: Given the memory-enhancing effects observed with other Kalopanax saponins, exploring the neuroprotective potential of this compound in models of diseases like Alzheimer's or Parkinson's is a logical next step.

Metabolic Syndrome: The anti-diabetic potential of K. pictus extracts suggests that this compound could be investigated for its effects on glucose and lipid metabolism, which are central to metabolic syndrome. academicjournals.org

Antimicrobial and Antiviral Activities: Saponins are known to have antimicrobial properties. plos.org For example, Kalopanaxsaponin A has shown activity against Candida albicans. plos.org The potential of this compound as an antiviral or antifungal agent remains a largely unexplored but promising area.

Autoimmune Disorders: The potent anti-inflammatory effects, particularly the inhibition of the NF-κB pathway, suggest that this compound could be a candidate for treating autoimmune diseases such as rheumatoid arthritis. researchgate.netacs.org

Robust preclinical studies using validated in vitro and in vivo models are essential to substantiate these potential new applications and build a case for any future clinical investigation.

Q & A

Q. What are the standard analytical methods for identifying and quantifying Kalopanax saponin C in plant extracts?

High-performance liquid chromatography (HPLC) with a Shim-pack C18 column (5 µm, 150 × 4.6 mm) is widely used for quantification. Mobile phases typically combine acetonitrile and water in gradient elution modes, with detection at 203–210 nm for triterpenoid saponins. Method validation should include linearity, precision, and recovery rates, as outlined in protocols for saponin analysis in plant tissues . For structural confirmation, tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode provides fragmentation patterns characteristic of hederagenin-derived saponins .

Q. How can researchers assess the anti-inflammatory activity of this compound in vitro?

Use murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS) to model inflammation. Measure nitric oxide (NO) production via Griess reagent and quantify pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA. Dose-response experiments (e.g., 1–100 µM) should include positive controls like dexamethasone. Pre-treatment with this compound for 1–2 hours before LPS exposure is critical to evaluate inhibitory effects .

Q. What experimental models are suitable for studying the hypoglycemic effects of this compound?

Streptozotocin (STZ)-induced diabetic rodent models are standard. Administer this compound orally (10–50 mg/kg/day) for 4–6 weeks and monitor fasting blood glucose, insulin sensitivity (HOMA-IR index), and pancreatic β-cell morphology. Parallel in vitro studies using insulin-resistant HepG2 cells can measure glucose uptake via 2-NBDG assays .

Advanced Research Questions

Q. How do transcriptomic approaches elucidate the biosynthetic pathway of this compound?

RNA sequencing of Kalopanax septemlobus tissues (e.g., roots, bark) identifies key enzymes like β-amyrin synthase (KsBAS), cytochrome P450s (CYP716A94 for C-28 oxidation), and UDP-glycosyltransferases (UGTs) involved in hederagenin glycosylation. Co-expression analysis and heterologous expression in Nicotiana benthamiana validate gene function. Phylogenetic comparisons with Panax ginseng or Eleutherococcus senticosus highlight evolutionary divergence in saponin pathways .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC50 values (e.g., antioxidant vs. cytotoxic effects) often stem from variations in assay conditions (e.g., DPPH vs. ABTS assays) or cell line specificity. Meta-analyses should standardize units (e.g., µM vs. µg/mL) and control for saponin purity (HPLC ≥98%). Dose-dependent biphasic effects (hormesis) require careful interpretation, with studies including both low (1–10 µM) and high (50–100 µM) concentration ranges .

Q. How can researchers optimize extraction protocols to enhance this compound yield while minimizing degradation?

Comparative studies show ethanol (70–80%) extraction at 60°C for 3 hours maximizes saponin recovery while preserving structural integrity. Ultrasonic-assisted extraction (UAE) reduces time but may increase oxidative degradation; thus, nitrogen gas purging is recommended. Post-extraction purification via macroporous resin (e.g., D101) or preparative HPLC improves purity for mechanistic studies .

Q. What experimental designs address the low oral bioavailability of this compound in pharmacokinetic studies?

Co-administration with absorption enhancers (e.g., sodium caprate) or nanoformulations (liposomes, PLGA nanoparticles) improves intestinal permeability. In vivo studies should collect plasma samples at frequent intervals (0.5, 1, 2, 4, 8, 12 h) and use LC-MS/MS to quantify saponin and its metabolites (e.g., hederagenin). Fecal samples analyzed for microbial metabolites clarify gut microbiota-mediated biotransformation .

Q. How do researchers validate the specificity of this compound’s interaction with molecular targets (e.g., NF-κB)?

Combine siRNA-mediated knockdown of NF-κB subunits (p50/p65) in cellular models with electrophoretic mobility shift assays (EMSAs) to confirm reduced DNA binding. Surface plasmon resonance (SPR) or microscale thermophoresis (MST) provides binding affinity (KD) measurements. Negative controls using structurally similar saponins (e.g., ginsenosides) rule off-target effects .

Methodological Considerations

Q. What statistical approaches are critical for analyzing dose-response or time-course data in saponin studies?

Use two-way ANOVA with post hoc tests (e.g., Tukey’s HSD) for multifactorial designs. Nonlinear regression models (e.g., log[inhibitor] vs. response) calculate EC50/IC50 values. For time-course data, mixed-effects models account for intra-subject correlations. Software tools include GraphPad Prism and R packages (e.g., drc, nlme) .

Q. How should researchers ensure reproducibility in saponin purification and bioactivity assays?

Adhere to the MIABIS (Minimum Information About a Bioactive Saponin) guidelines: report plant voucher specimens, extraction solvents, chromatographic conditions (column lot, temperature), and cell passage numbers. Independent replication across ≥3 biological replicates and public deposition of raw data (e.g., MetaboLights, PRIDE) enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.